molecular formula C22H15N3O6 B11104000 2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine

2-(4-methoxyphenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-6-amine

Cat. No.: B11104000
M. Wt: 417.4 g/mol
InChI Key: VRHYKYAVVWPOFQ-UHFFFAOYSA-N
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Description

N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by its unique structure, which includes a methoxyphenyl group, a benzoxazole moiety, and a nitrobenzodioxole group

Preparation Methods

The synthesis of N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Nitrobenzodioxole Group: The nitrobenzodioxole group can be synthesized by nitration of a benzodioxole precursor.

    Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the nitrobenzodioxole derivative under basic conditions to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE can be compared with other similar compounds, such as:

    Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents, such as N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-2-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE.

    Nitrobenzodioxole Derivatives: Compounds with similar nitrobenzodioxole groups but different core structures, such as N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]-N-[(E)-1-(6-NITRO-1,3-BENZODIOXOL-2-YL)METHYLIDENE]AMINE.

Properties

Molecular Formula

C22H15N3O6

Molecular Weight

417.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine

InChI

InChI=1S/C22H15N3O6/c1-28-16-5-2-13(3-6-16)22-24-17-7-4-15(9-19(17)31-22)23-11-14-8-20-21(30-12-29-20)10-18(14)25(26)27/h2-11H,12H2,1H3

InChI Key

VRHYKYAVVWPOFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5

Origin of Product

United States

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